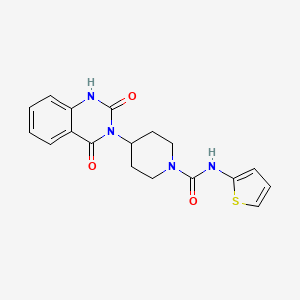![molecular formula C18H16N6O B2980477 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide CAS No. 2380141-75-1](/img/structure/B2980477.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of CPB involves several steps. One notable method for its preparation is through an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones . This green and practical approach utilizes catalytic amounts of molecular iodine under microwave irradiation. The procedure is effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring. Optically pure CPB derivatives have also been synthesized using this methodology .
Molecular Structure Analysis
CPB’s molecular formula is C~17~H~14~N~6~O , and its molecular weight is approximately 359.393 g/mol . The compound consists of an indole core, a pyrazinyl group, and an azetidinone ring. The specific arrangement of these functional groups contributes to its pharmacological properties.
Chemical Reactions Analysis
CPB can undergo various chemical reactions, including substitution, cyclization, and condensation reactions. For instance, the synthesis mentioned earlier involves the formation of Schiff’s bases (intermediates) followed by the preparation of 3-pyrrole-substituted 2-azetidinones. The C-4 substituent does not significantly affect the reaction rate or yield .
Physical And Chemical Properties Analysis
Propiedades
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-23(18(25)15-8-12-4-2-3-5-14(12)22-15)13-10-24(11-13)17-16(9-19)20-6-7-21-17/h2-8,13,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEOTFBUNYHTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide](/img/structure/B2980394.png)
![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2980397.png)

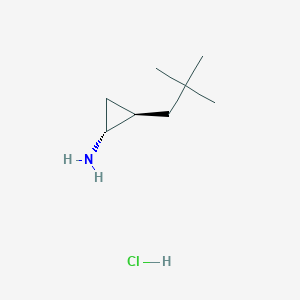
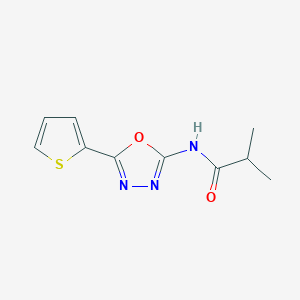
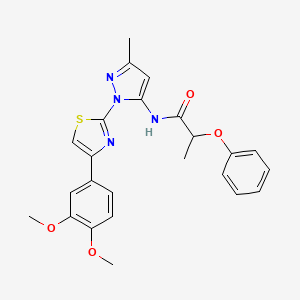
![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)
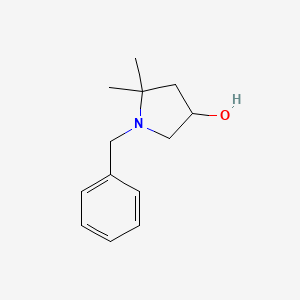


![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)
